

A Comparative Toxicity Analysis: 2,6-Dinitro-p-cresol vs. 2,4-Dinitrophenol

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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

Cat. No.: B1206616

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A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of **2,6-Dinitro-p-cresol** (DNPC) and 2,4-Dinitrophenol (DNP).

This guide provides a comprehensive comparison of the toxicity of **2,6-Dinitro-p-cresol** (DNPC) and 2,4-Dinitrophenol (DNP), two closely related nitrophenolic compounds. While both were historically used in various industrial applications, including as pesticides and in dye synthesis, their potent biological activity and associated toxicity have necessitated a thorough understanding of their effects. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the primary mechanism of action and experimental workflows.

Executive Summary

Both **2,6-Dinitro-p-cresol** and 2,4-Dinitrophenol exert their primary toxic effect by uncoupling mitochondrial oxidative phosphorylation. This disruption of cellular energy production leads to a cascade of adverse effects, including hyperthermia, weight loss, and in the case of DNP, the formation of cataracts. While data on DNP is more extensive due to its historical use as a weight-loss drug, available information suggests that DNPC possesses a comparable degree of toxicity. This guide aims to provide a clear, data-driven comparison to inform risk assessment and future research.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for DNPC and DNP across different species and routes of exposure.

Table 1: Acute Lethal Dose (LD50) Values

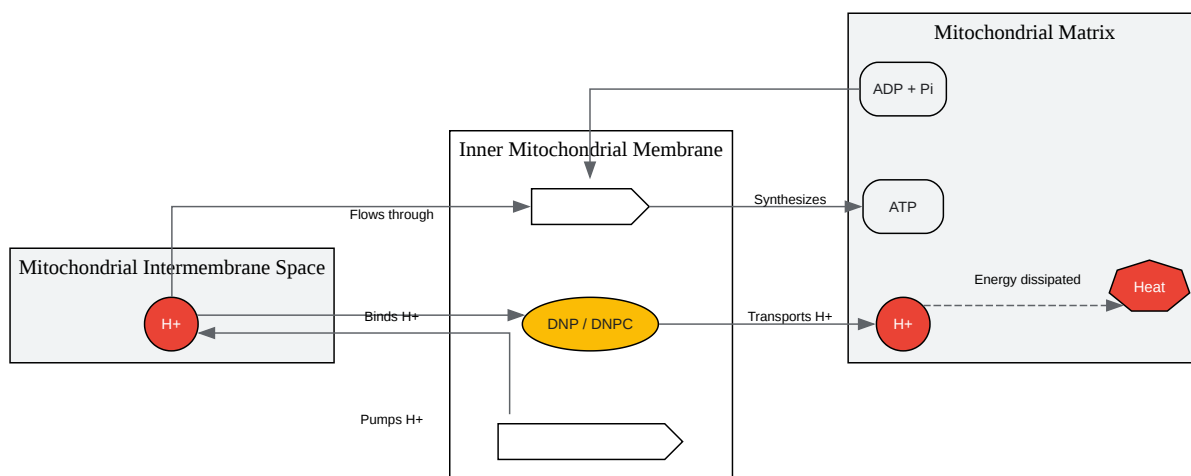
Chemical	Species	Route of Exposure	LD50 Value	Reference(s)
2,6-Dinitro-p-cresol (DNPC)	Mouse	Intraperitoneal	24.8 mg/kg	[1]
2,4-Dinitrophenol (DNP)	Rat	Oral	30 mg/kg	[2]
Human	Oral (Lethal Dose)	14 - 43 mg/kg	[2]	

Table 2: Other Toxicity Data

Chemical	Species	Exposure Duration	Effect	NOAEL / LOAEL	Reference(s)
2,4-Dinitrophenol (DNP)	Rat (Newborn)	7 days	Decreased testis and body weight	NOAEL: 10 mg/kg/day	[3]
Rat (Young)	28 days	Decreased locomotor activity, salivation	NOAEL: 20 mg/kg/day	[3]	
Rat	Chronic	Decreased body weight	NOAEL: 31 mg/kg/day	[3]	
Dog	Subchronic	Decreased growth rate	NOAEL: 8.6 mg/kg/day	[3]	
Human	Chronic (Oral)	Cataract formation, skin lesions, weight loss	-	[4]	

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for both DNPC and DNP is the uncoupling of oxidative phosphorylation in the mitochondria. In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. Dinitrophenols, being lipophilic weak acids, act as proton ionophores. They pick up protons in the intermembrane space, diffuse across the inner mitochondrial membrane, and release the protons into the mitochondrial matrix, thus dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis, causing the energy to be released as heat instead of being stored in ATP.

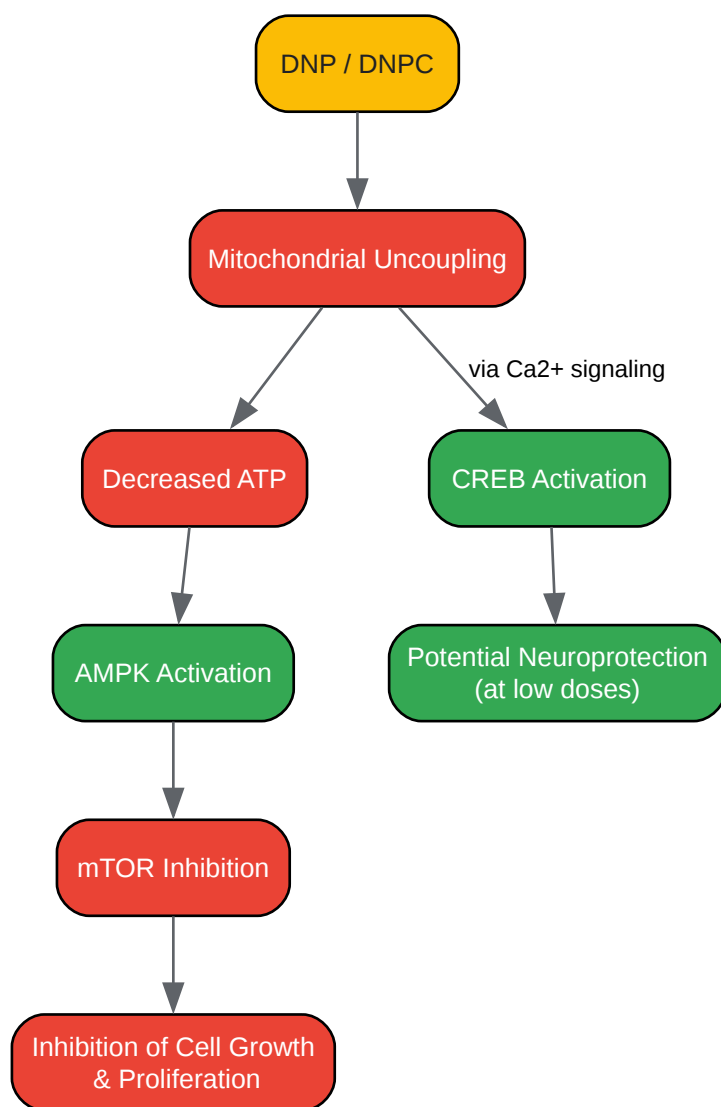


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Caption: Mechanism of mitochondrial uncoupling by DNP and DNPC.

Signaling Pathways Affected

The disruption of cellular energy homeostasis by dinitrophenols can lead to alterations in various signaling pathways. Studies on DNP have shown that it can modulate pathways related to cellular stress, metabolism, and survival.



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Caption: Signaling pathways modulated by DNP/DNPC.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Modified from OECD Guideline 425)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance administered orally.

1. Animals:

- Species: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females are preferred.
- Housing: Housed in appropriate conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

2. Dose Preparation:

- The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.

3. Administration:

- Animals are fasted overnight (for rats) prior to dosing.
- The substance is administered by oral gavage in a single dose. The volume should not exceed 1-2 mL/100g body weight.

4. Procedure (Up-and-Down Method):

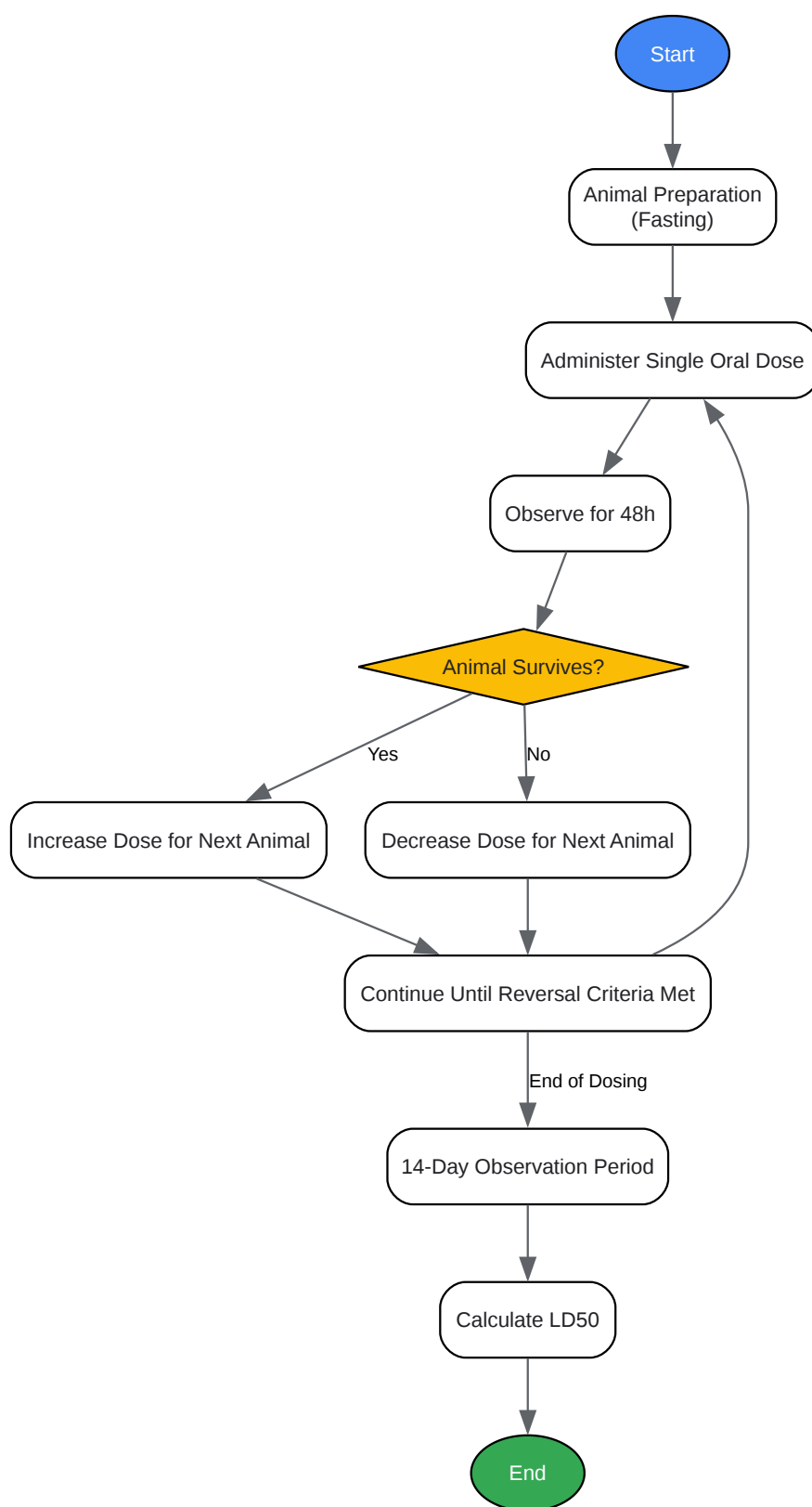
- A single animal is dosed at a starting dose level below the estimated LD50.
- If the animal survives, the next animal is dosed at a higher dose level.
- If the animal dies, the next animal is dosed at a lower dose level.
- This process is continued until a sufficient number of animals have been tested at different dose levels around the estimated LD50.

5. Observation:

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous system signs), and changes in body weight for at least 14 days.

6. Data Analysis:

- The LD50 is calculated using statistical methods, such as the maximum likelihood method.



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Caption: Experimental workflow for LD50 determination.

Cataract Assessment in Animal Models

This protocol describes a general method for assessing cataract formation induced by chemical exposure.

1. Animal Model:

- Species: Rabbits, rats, or mice are commonly used.
- Induction: Cataracts can be induced by chronic administration of the test substance (e.g., in the diet or by oral gavage).

2. Examination:

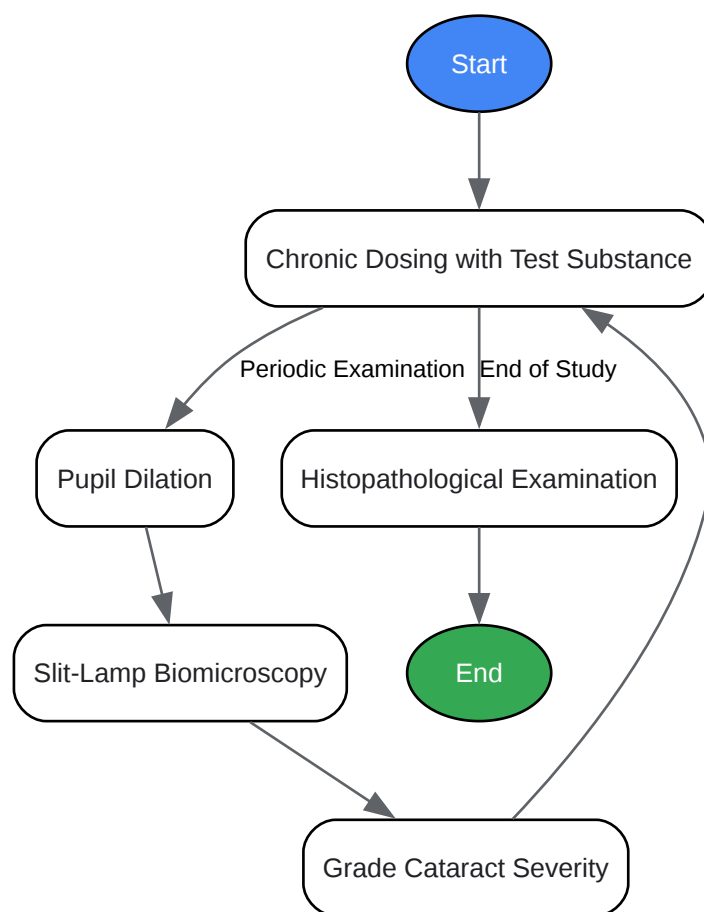
- Pupil Dilation: The pupils of the animals are dilated using a mydriatic agent (e.g., tropicamide) to allow for a clear view of the lens.
- Slit-Lamp Biomicroscopy: The lenses are examined using a slit-lamp biomicroscope. This instrument allows for a detailed, three-dimensional view of the lens and can detect subtle opacities.

3. Scoring:

- Cataracts are typically graded based on the extent and density of the opacity. A scoring system (e.g., from 0 = clear lens to 4 = mature cataract) is used to quantify the severity.

4. Histopathology:

- At the end of the study, the eyes are enucleated, fixed, and processed for histological examination to confirm the presence and characteristics of the cataracts.



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Caption: Workflow for cataract assessment in animal models.

Conclusion

The available toxicological data for **2,6-Dinitro-p-cresol** and 2,4-Dinitrophenol indicate that both are highly toxic compounds with a shared mechanism of action. The primary hazard associated with these substances is the uncoupling of oxidative phosphorylation, leading to severe metabolic disturbances. While DNP has a more extensive toxicological database, particularly regarding its effects in humans, the data on DNPC and related dinitrocresols suggest a similar potential for harm. Researchers and professionals in drug development should exercise extreme caution when handling these compounds and consider their potent and multifaceted toxicity in any risk assessment or experimental design. Further research, particularly on the oral toxicity of DNPC, would be beneficial for a more complete comparative analysis.

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